molecular formula C13H17NO3 B1269754 Benzyl 3-hydroxypiperidine-1-carboxylate CAS No. 95798-22-4

Benzyl 3-hydroxypiperidine-1-carboxylate

カタログ番号: B1269754
CAS番号: 95798-22-4
分子量: 235.28 g/mol
InChIキー: NDGWBAFATMSBHZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 3-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions: Benzyl 3-hydroxypiperidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of piperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps such as solvent extraction and recrystallization to ensure the purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives. Reagents such as sodium hydride and alkyl halides are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary amines.

    Substitution: Various benzyl derivatives.

科学的研究の応用

Pharmaceutical Development

Central Nervous System Disorders
Benzyl 3-hydroxypiperidine-1-carboxylate is utilized as a building block for synthesizing pharmaceuticals targeting central nervous system disorders. Its structural features allow it to interact with various receptors, making it valuable for developing drugs aimed at conditions such as anxiety, depression, and neurodegenerative diseases.

Chiral Nature and Efficacy
The (S)-enantiomer of this compound is particularly noteworthy due to its chiral nature, which can lead to different pharmacological effects compared to its (R)-counterpart. This stereochemistry may enhance the efficacy of drugs while minimizing side effects, making it a focus of ongoing research in medicinal chemistry .

Binding Affinity Studies
Research indicates that this compound exhibits notable biological activities. Interaction studies often focus on its binding affinity to receptors such as dopamine and serotonin receptors. These studies provide insights into its potential therapeutic uses and mechanisms of action.

Potential Therapeutic Uses
The compound has been investigated for its potential antidepressant and anxiolytic properties. By modulating neurotransmitter systems, it may offer new avenues for treating mood disorders .

Synthetic Methodologies

This compound serves as a versatile intermediate in organic synthesis. Various synthetic routes have been developed for producing this compound, including:

  • Enzyme-Mediated Synthesis: Utilizing enzymes to promote reactions under mild conditions.
  • Ionic Liquid-Assisted Synthesis: Employing ionic liquids to enhance reaction efficiency and reduce environmental impact.
  • Fluorous Synthesis: Utilizing fluorinated solvents to facilitate separation and purification processes .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals unique attributes that may influence their biological activities:

Compound NameStructure FeaturesUnique Attributes
BenzylpiperidinePiperidine ring with benzyl groupKnown for stimulant properties
(R)-Benzyl 3-hydroxypiperidine-1-carboxylateEnantiomer of (S)-Benzyl 3-hydroxypiperidine-1-carboxylatePotentially different pharmacological effects
4-HydroxybenzylpiperidineHydroxyl group at the para positionMay exhibit different biological activities

The distinct properties of this compound make it a valuable compound in medicinal chemistry, particularly for its selectivity and efficacy in biological systems .

類似化合物との比較

    Benzyl 4-hydroxy-1-piperidinecarboxylate: This compound has a similar structure but differs in the position of the hydroxyl group.

    N-Benzyl-3-hydroxypiperidine: Another related compound with a similar piperidine core but different functional groups.

Uniqueness: Benzyl 3-hydroxypiperidine-1-carboxylate is unique due to its specific functional groups and their positions, which confer distinct chemical and biological properties

生物活性

Benzyl 3-hydroxypiperidine-1-carboxylate, particularly its (S)-enantiomer, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a piperidine ring with a hydroxyl group at the third position and a benzyl group attached to the nitrogen atom, contributing to its potential therapeutic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

  • Molecular Formula : C13H17NO3
  • Molar Mass : Approximately 235.28 g/mol
  • Structural Features :
    • Chiral nature with (S) and (R) enantiomers
    • Hydroxyl group capable of forming hydrogen bonds
    • Benzyl group enhancing lipophilicity and receptor interactions

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The hydroxyl group allows for hydrogen bonding with enzymes, potentially modulating their activity. This interaction is crucial for the compound's role in drug design targeting specific biological pathways.
  • Neurotransmitter Receptors : The compound may act on neurotransmitter receptors, influencing neurotransmission and offering potential therapeutic effects in neurological disorders.

Pharmacological Applications

Research indicates that this compound exhibits several promising biological activities:

  • Antidepressant Effects : Preliminary studies suggest that the compound may have antidepressant properties, possibly through modulation of neurotransmitter systems.
  • Anticancer Activity : Some derivatives in the piperidine class have shown cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy .
  • Antimicrobial Properties : The compound has been studied for its antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Cytotoxicity Studies : Research demonstrated that certain derivatives exhibit enhanced cytotoxicity against cancer cell lines compared to standard treatments like bleomycin .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may inhibit specific enzymes involved in cancer progression, such as monoacylglycerol lipase (MAGL), which plays a role in lipid metabolism and inflammation .
  • Cholinesterase Inhibition : Some studies have highlighted the potential of piperidine derivatives to inhibit acetylcholinesterase and butyrylcholinesterase, suggesting applications in treating Alzheimer's disease by enhancing cholinergic transmission .

Data Table: Summary of Biological Activities

Biological ActivityDescription
Antidepressant EffectsPotential modulation of neurotransmitter systems.
Anticancer ActivityCytotoxic effects against various cancer cell lines; inhibition of MAGL.
Antimicrobial PropertiesActivity against bacterial strains; potential for antibiotic development.
Cholinesterase InhibitionInhibition of AChE and BuChE; implications for Alzheimer's treatment.

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Cancer Therapy Case Study :
    • A study evaluated the cytotoxic effects of a derivative on FaDu hypopharyngeal tumor cells, demonstrating improved apoptosis induction compared to conventional therapies .
  • Neurological Disorders Case Study :
    • Research focused on the cholinesterase inhibitory activity of piperidine derivatives, revealing that certain compounds significantly enhance cognitive function in animal models .

特性

IUPAC Name

benzyl 3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGWBAFATMSBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340111
Record name n-cbz-3-hydroxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95798-22-4
Record name n-cbz-3-hydroxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 95798-22-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixed solution containing 33.5 g of 3-hydroxypiperidine and 62.7 ml of triethylamine dissolved in 250 ml of methylene chloride was added dropwise a solution of 55.7 ml of benzyloxycarbonyl chloride in 150 ml of methylene chloride, and the mixture was stirred at room temperature for 16 hours. To the reaction mixture were added a saturated aqueous citric acid and chloroform, the mixture was stirred and the liquids were separated. The organic layer was dried, the solvent was evaporated, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=4→0:1) to obtain 75.5 g of benzyl 3-hydroxypiperidine-1-carboxylate.
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
62.7 mL
Type
reactant
Reaction Step One
Quantity
55.7 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a 1-liter 3-necked round bottom flask, equipped with mechanical stirrer and two addition funnels, is added 30 g (0.2966 mole) of 3-hydroxypiperidine and 300 ml of water. The resulting solution is stirred and is cooled to ~0° C. with ice-salt bath. At this point the benzyl chloroformate (51 ml, 0.356 mole) is added dropwise from one funnel and the 2N NaOH (178 ml) from the other funnel (at a slightly faster rate) during which time the temp. is maintained at ~0° C. After addition is complete, the mixture is stirred in the cold for 2 hr, then overnight at ambient temp. After this time an oily residue separates from the reaction solution. Ethyl acetate is added (250 ml) to the reaction and is stirred for 1/2 hr. The phases are separated and the aqueous phase is extracted once more with EtOAc (250 ml). All organic phases are combined, washed with 1×150 ml saturated NaHCO3, 1×150 ml H2O, 1×150 ml 10% HCl, 1×150 ml H2O and dried overMgSO4. The mixture is filtered and concentrated on a roto-evap under reduced pressure, to yield a viscous oil, which is stored under vacuum to remove any residual solvents as, 3-Hydroxy-1-piperidinecarboxylic Acid, Phenylmethyl Ester, a clear oil.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step Two
Name
Quantity
178 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Benzylchloroformate (15 ml) was added dropwise to a stirred suspension of 3-hydroxypiperidine hydrochloride (13.7 g) and triethylamine (30 ml) in dichloromethane (150 ml), maintaining the temperature below 15° C. throughout. Stirring was continued for three hours, then the solution was washed with water (4×100 ml) and saturated aqueous sodium chloride (100 ml), dried (PS paper) and concentrated. The residual oil was dissolved in ether (300 ml), washed with dilute hydrochloric acid (2×100 ml) and water (100 ml), dried (PS paper) and concentrated. The residue was purified by flash column chromatography, eluting first with hexane/ether (1:1) then ether to give 1-benzyloxycarbonylpiperidine-3-ol (7.1 g) as a colourless oil. NMR(d6DMSO): δ1.2-1.4(2H,m); 1.6-1.9(1H,m+1H,m); 2.8(1H,br s); 2.95(1H,m); 3.45(1H,m); 3.65(1H,br.d); 3.8(1H,dd); 4.85(1H,d); 5.1(2H,s); 7.3(5H,m); m/e 236(M+H)+.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 3-hydroxypiperidine hydrochloride (20.0 g, 0.145 mol) in dioxane (500 ml) and water (500 ml) was added benzyl chloroformate (24.88 ml, 0.17 mol) and triethylamine (101 ml, 0.73 mol). The mixture was stirred at room temperature overnight. The reaction mixture was extracted with ether and the organic layer was washed with brine, dried over magnesium sulfate and concentrated. The crude product was purified through chromatography on silica gel (eluent: 1:1 ethyl acetate/hexane) and the title compound was obtained as a pale yellow viscous oil (20.7 g, 88 mmol, yield 61%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24.88 mL
Type
reactant
Reaction Step One
Quantity
101 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-hydroxypiperidine-1-carboxylate
Reactant of Route 2
Benzyl 3-hydroxypiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Benzyl 3-hydroxypiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 3-hydroxypiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Benzyl 3-hydroxypiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl 3-hydroxypiperidine-1-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。